molecular formula C7H13ClN2O2 B15321009 rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis

rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis

Cat. No.: B15321009
M. Wt: 192.64 g/mol
InChI Key: NQQIXWKVLRQGHR-DHSANDOESA-N
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Description

rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its unique structure, which includes a furo[3,4-d][1,2]oxazole ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the furo[3,4-d][1,2]oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the ethan-1-amine group: This step involves the addition of an amine group to the ring system, often through nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine
  • rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine nitrate

Uniqueness

rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are crucial.

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

1-[(3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazol-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-4(8)7-5-2-10-3-6(5)11-9-7;/h4-6H,2-3,8H2,1H3;1H/t4?,5-,6+;/m0./s1

InChI Key

NQQIXWKVLRQGHR-DHSANDOESA-N

Isomeric SMILES

CC(C1=NO[C@H]2[C@@H]1COC2)N.Cl

Canonical SMILES

CC(C1=NOC2C1COC2)N.Cl

Origin of Product

United States

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